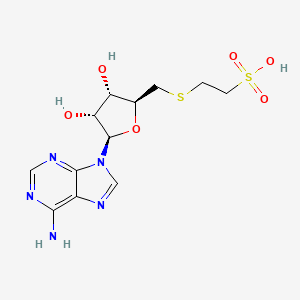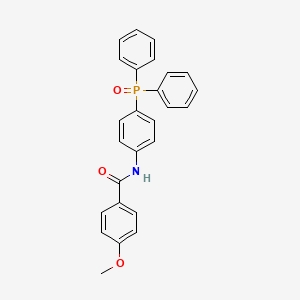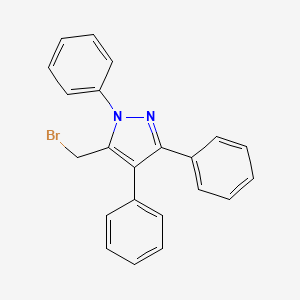
5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, along with three phenyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole typically involves the bromomethylation of 1,3,4-triphenyl-1H-pyrazole. One common method includes the reaction of 1,3,4-triphenyl-1H-pyrazole with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. The reaction is carried out under reflux conditions to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole include other bromomethyl-substituted pyrazoles and triphenyl-substituted pyrazoles. For example:
5-(Bromomethyl)-2,3-dihydro-1,3-thiazole derivatives: These compounds share the bromomethyl group but differ in the heterocyclic ring structure.
5-Bromo derivatives of indole phytoalexins: These compounds have a bromine atom attached to an indole ring, showing different biological activities compared to pyrazoles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of three phenyl groups, which can influence its reactivity and biological properties.
Propriétés
Numéro CAS |
85720-74-7 |
|---|---|
Formule moléculaire |
C22H17BrN2 |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
5-(bromomethyl)-1,3,4-triphenylpyrazole |
InChI |
InChI=1S/C22H17BrN2/c23-16-20-21(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
NWRQVEZZBZNXIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


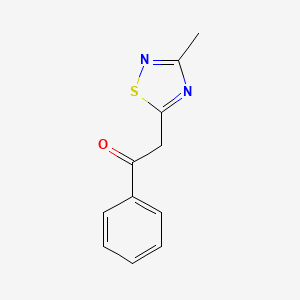
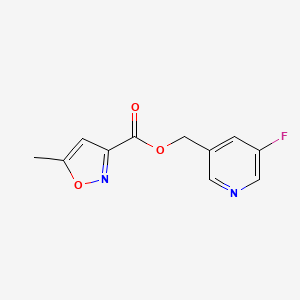

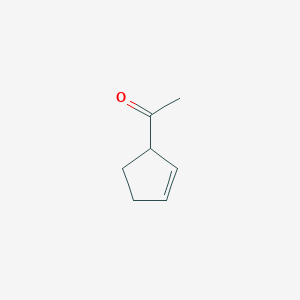
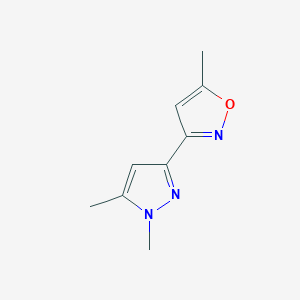
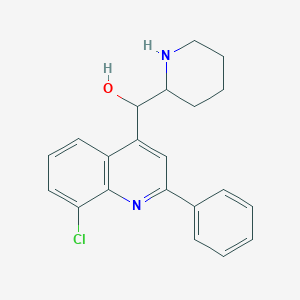
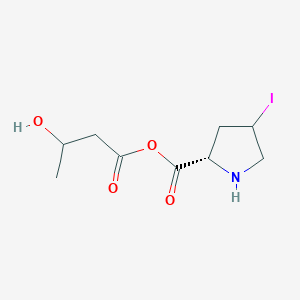
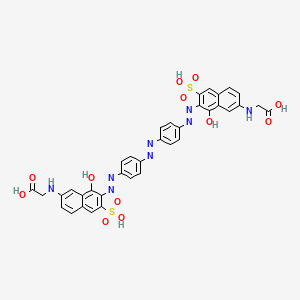
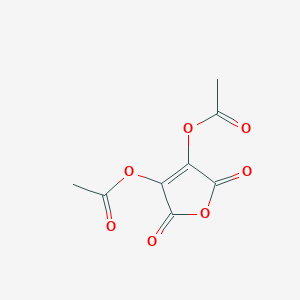
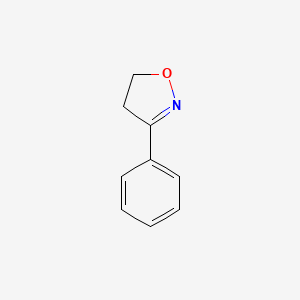
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
